5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone
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Overview
Description
5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-(2,5-dichlorophenyl)-2-furaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tumor growth.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can interact with biological molecules in unique ways.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)-2-furoic acid: Shares the same furan ring and dichlorophenyl group but lacks the thiosemicarbazone moiety.
Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazone groups but different aromatic or heterocyclic rings.
Uniqueness
5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone is unique due to the combination of its furan ring, dichlorophenyl group, and thiosemicarbazone moiety
Properties
Molecular Formula |
C12H9Cl2N3OS |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-7-1-3-10(14)9(5-7)11-4-2-8(18-11)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+ |
InChI Key |
ADXFRNKHMYIVPJ-OMCISZLKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/NC(=S)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=S)N)Cl |
Origin of Product |
United States |
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